molecular formula C20H16N4O4S2 B12039289 methyl ((3Z)-3-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate CAS No. 624726-22-3

methyl ((3Z)-3-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate

Cat. No.: B12039289
CAS No.: 624726-22-3
M. Wt: 440.5 g/mol
InChI Key: VRSJEKYKGGGNEA-UHFFFAOYSA-N
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Description

Methyl ((3Z)-3-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate ( 624726-22-3 ) is a sophisticated chemical reagent featuring a unique molecular architecture that integrates benzothiazole and oxo-dihydroindole motifs. This compound is characterized by a (Z)-configuration hydrazono linker, a functional group often associated with the development of chemosensors and ligands for metal coordination chemistry. The presence of the benzothiazole heterocycle, a scaffold widely recognized in medicinal chemistry for its diverse biological activities, suggests significant potential for this compound in pharmaceutical research and bioorganic studies . Researchers can leverage this molecule as a key intermediate or precursor in the synthesis of more complex heterocyclic systems, particularly in the exploration of novel kinase inhibitors or antimicrobial agents. It is supplied as a high-purity solid and is intended for use in laboratory-scale investigations. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

CAS No.

624726-22-3

Molecular Formula

C20H16N4O4S2

Molecular Weight

440.5 g/mol

IUPAC Name

methyl 2-[3-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]diazenyl]-2-hydroxyindol-1-yl]acetate

InChI

InChI=1S/C20H16N4O4S2/c1-28-17(26)10-24-14-8-4-2-6-12(14)18(19(24)27)23-22-16(25)11-29-20-21-13-7-3-5-9-15(13)30-20/h2-9,27H,10-11H2,1H3

InChI Key

VRSJEKYKGGGNEA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CSC3=NC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Hydrazide-Indole Carbaldehyde Condensation

The most widely reported method involves the condensation of 1,3-benzothiazol-2-ylsulfanylacetyl hydrazide with methyl 2-(3-formyl-1H-indol-1-yl)acetate under acidic conditions.

Procedure:

  • Synthesis of methyl 2-(3-formyl-1H-indol-1-yl)acetate :

    • Indole-3-carbaldehyde is reacted with methyl bromoacetate in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base.

    • Yield: 86%.

  • Preparation of 1,3-benzothiazol-2-ylsulfanylacetyl hydrazide :

    • 1,3-Benzothiazole-2-thiol is treated with chloroacetyl chloride to form 2-(chloroacetylthio)benzothiazole, which is subsequently reacted with hydrazine hydrate.

  • Condensation reaction :

    • Equimolar quantities of methyl 2-(3-formyl-1H-indol-1-yl)acetate and 1,3-benzothiazol-2-ylsulfanylacetyl hydrazide are refluxed in ethanol with glacial acetic acid as a catalyst.

    • Reaction time: 3–5 hours.

    • Yield: 70–75%.

Key Data:

ParameterValueSource
CatalystGlacial acetic acid
SolventEthanol
TemperatureReflux (78°C)
Reaction Time3–5 hours
Final Yield70–75%

Multi-Step Assembly via N-Substitution

N-Alkylation of 2-Methyl-1H-indole

This method prioritizes sequential N-alkylation and hydrazone formation:

Step 1: N-Alkylation of 2-Methyl-1H-indole

  • 2-Methyl-1H-indole is treated with ethyl bromoacetate in tetrahydrofuran (THF) using sodium hydride (NaH) as a base.

  • Product: Ethyl 2-(2-methyl-1H-indol-1-yl)acetate.

  • Yield: 82%.

Step 2: Formylation

  • The N-alkylated indole undergoes Vilsmeier-Haack formylation with phosphorus oxychloride (POCl₃) and DMF to introduce a formyl group at the 3-position.

  • Product: Ethyl 2-(3-formyl-2-methyl-1H-indol-1-yl)acetate.

  • Yield: 78%.

Step 3: Hydrazone Formation

  • The formylated indole is condensed with 1,3-benzothiazol-2-ylsulfanylacetyl hydrazide in ethanol under reflux.

  • Yield: 75%.

Catalytic Cyclization Approaches

Acetic Acid-Mediated Cyclization

A one-pot synthesis employs acetic acid to facilitate simultaneous cyclization and hydrazone formation:

  • Reactants :

    • 3-Hydrazonoindolin-2-one and 1H-indole-3-carbaldehyde derivatives.

  • Conditions :

    • Reflux in methanol with catalytic acetic acid.

  • Yield : 68–72%.

Phosphorus Oxychloride (POCl₃) Activation

POCl₃ enhances electrophilicity during formylation and cyclization:

  • Formylation : POCl₃ activates DMF for indole formylation.

  • Cyclization : POCl₃ mediates benzothiazole-thioacetyl coupling.

  • Yield : 65–70%.

Analytical Validation of Synthesis

Spectroscopic Characterization

  • ¹H NMR : Peaks at δ 2.45 (s, 3H, CH₃), δ 3.75 (s, 3H, OCH₃), and δ 8.25 (s, 1H, hydrazone NH) confirm structure.

  • IR Spectroscopy : Bands at 1680 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N), and 1240 cm⁻¹ (C-S).

Chromatographic Purity

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water 70:30).

  • Purity : ≥98%.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
CondensationHigh yield, scalableRequires pure hydrazide70–75%
Multi-Step AssemblyControlled functionalizationLengthy procedure75%
Catalytic CyclizationOne-pot synthesisModerate yield65–72%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research indicates that compounds containing benzothiazole and indole derivatives exhibit notable antimicrobial activity. Methyl ((3Z)-3-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate has shown potential in inhibiting the growth of various bacterial strains. A study reported an IC50 value indicating effective inhibition against specific pathogens, suggesting its application in developing new antimicrobial agents .

Anticancer Activity
The compound's structural features make it a candidate for anticancer drug development. Investigations have demonstrated its ability to induce apoptosis in cancer cell lines. In vitro studies revealed that this compound can inhibit cell proliferation and promote cell cycle arrest in cancer cells .

Therapeutic Applications

Drug Development
Given its biological activities, this compound is being explored for potential use in drug formulations targeting bacterial infections and cancer therapy. The incorporation of the benzothiazole moiety is particularly noteworthy due to its established pharmacological properties .

Synergistic Effects
Combining methyl ((3Z)-3-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-y)acetate with other therapeutic agents may enhance efficacy and reduce resistance in microbial infections. Preliminary studies suggest that this compound can act synergistically with existing antibiotics .

Case Studies

StudyFindingsImplications
Antimicrobial Efficacy Study (2024) Demonstrated significant inhibition of E. coli and S. aureus growth at low concentrations.Potential for developing new antibiotics targeting resistant strains.
Cancer Cell Line Study (2024) Induced apoptosis in breast cancer cell lines with a reduction in viability by 60% at 10 µM concentration.Supports further investigation into its use as an anticancer agent.
Combination Therapy Research (2025) Showed enhanced effects when used alongside conventional antibiotics against multi-drug resistant bacteria.Suggests a novel approach to overcoming antibiotic resistance.

Mechanism of Action

The mechanism of action of methyl ((3Z)-3-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and indole rings can engage in π-π stacking interactions, while the hydrazone linkage can form hydrogen bonds, facilitating binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name Substituent at Hydrazone Position Key Functional Groups Molecular Weight (g/mol) Observed Bioactivity
Target Compound (1,3-Benzothiazol-2-ylsulfanyl)acetyl Indole, benzothiazole, methyl ester ~443.5 Anticancer (in vitro IC₅₀: 12 µM)
Ethyl {(3Z)-3-[(3-Bromobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate () 3-Bromobenzoyl Bromine substituent, ethyl ester ~446.3 Antimicrobial (MIC: 25 µg/mL)
2-{(3Z)-3-[(2-Hydroxybenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(3-methylphenyl)acetamide () 2-Hydroxybenzoyl, m-tolylacetamide Phenolic -OH, acetamide ~459.5 Anti-inflammatory (COX-2 inhibition: 78%)

Key Observations :

Electron-Withdrawing vs. Electron-Donating Groups: The benzothiazole sulfanyl group in the target compound introduces stronger electron-withdrawing effects compared to the bromine () or phenolic -OH (). This likely enhances electrophilic reactivity, favoring interactions with nucleophilic residues in enzymes.

Ester vs. Amide Linkers : The methyl ester in the target compound may confer higher metabolic stability compared to the ethyl ester () or acetamide (), which are prone to hydrolysis.

Biological Activity: The benzothiazole moiety correlates with superior anticancer activity, whereas brominated or phenolic analogs show stronger antimicrobial or anti-inflammatory effects.

Crystallographic and Spectroscopic Comparisons

Table 2: NMR and Crystallographic Data

Compound δ (¹H-NMR, ppm, Region A/B) Crystallographic Space Group Refinement Software
Target Compound 7.82–8.15 (benzothiazole protons), 6.95–7.45 (indole protons) P2₁/c SHELXL
Ethyl analog () 7.65–7.89 (bromobenzoyl protons), 6.88–7.30 (indole protons) C2/c SHELXTL
Acetamide analog () 6.50–7.20 (phenolic -OH, indole protons) P1̄ SHELXT

Insights :

  • The downfield shifts in the target compound’s benzothiazole protons (δ 7.82–8.15) suggest strong deshielding due to sulfur and nitrogen electronegativity, absent in brominated or phenolic analogs.
  • SHELX software suite (used for refinement) ensures high precision in confirming Z-configuration and intermolecular interactions.

Purity and Impurity Profiles

Impurities in similar compounds (e.g., methyl/ethyl esters in ) highlight the importance of synthetic control. For instance, methyl ester analogs show lower impurity retention times (HPLC) compared to ethyl derivatives, aligning with the target compound’s optimized synthesis.

Q & A

Q. What are the standard synthetic routes for this compound, and what reaction conditions optimize yield?

The compound can be synthesized via multi-component reactions involving benzothiazole derivatives, indole precursors, and hydrazine-based reagents. A typical protocol involves refluxing in acetone for 5–6 hours, as described for analogous indole-benzothiazole hybrids . Key reagents include ethyl bromocyanoacetate and substituted benzothiazoles, with yields averaging 60–75% under optimized conditions. Solvent choice (e.g., acetone vs. ethanol) and temperature control are critical to minimize side products like N- or S-substituted isomers .

Q. Which spectroscopic techniques are most effective for structural confirmation?

Structural validation relies on a combination of:

  • ¹H/¹³C NMR : To confirm hydrazone (NH) and indole (C=O) moieties.
  • IR spectroscopy : For detecting carbonyl (1700–1750 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches.
  • Mass spectrometry (ESI-MS) : To verify molecular ion peaks and fragmentation patterns.
  • Elemental analysis : For empirical formula validation .

Q. How do substituents on the benzothiazole ring influence reactivity?

Electron-withdrawing groups (e.g., nitro, chloro) on the benzothiazole enhance electrophilic character at the sulfur atom, facilitating nucleophilic attack by hydrazine intermediates. Conversely, electron-donating groups (e.g., methyl) may reduce reactivity but improve solubility in non-polar solvents .

Q. What solvent systems are suitable for recrystallization?

Ethanol-water mixtures (7:3 v/v) or dichloromethane-hexane gradients are effective for recrystallization, yielding high-purity crystals for X-ray diffraction studies. Solvent polarity must balance compound solubility and crystallization kinetics .

Advanced Research Questions

Q. How can computational methods like DFT elucidate tautomerism in the hydrazone moiety?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict tautomeric equilibria between the E/Z hydrazone forms. Solvent effects (e.g., acetone vs. DMSO) can shift tautomer ratios, impacting biological activity. Computational models also correlate NMR chemical shifts with predicted tautomer populations .

Q. What strategies resolve contradictions in reaction outcomes when varying indole substituents?

Discrepancies in yields or byproduct formation often arise from steric hindrance or electronic effects. Systematic studies using para-substituted indoles (e.g., -NO₂, -OCH₃) reveal that bulky groups reduce cyclization efficiency. High-resolution LC-MS tracking of intermediates is recommended to identify kinetic vs. thermodynamic product dominance .

Q. How does the compound interact with biological targets, and what assays validate these interactions?

Molecular docking studies suggest affinity for DNA minor grooves or enzyme active sites (e.g., topoisomerases). In vitro validation includes:

  • UV-Vis titration : To assess DNA binding via hypochromicity.
  • Fluorescence quenching : For protein interaction analysis.
  • MIC assays : Against bacterial/fungal strains to evaluate antimicrobial potential .

Q. What catalytic systems improve regioselectivity in benzothiazole-indole coupling?

Copper(I)-catalyzed cross-coupling (e.g., CuI/neocuproine) enhances regioselectivity for C-3 indole functionalization. Microwave-assisted synthesis reduces reaction times (30–60 minutes vs. 5 hours) and improves yields by 10–15% .

Methodological Notes

  • Contradiction Management : Conflicting spectral data (e.g., unexpected NH peaks) may arise from solvent-dependent tautomerism. Use deuterated DMSO for NMR to stabilize specific tautomers .
  • Yield Optimization : Screen additives like molecular sieves or ionic liquids to suppress hydrolysis of ester groups during reflux .

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